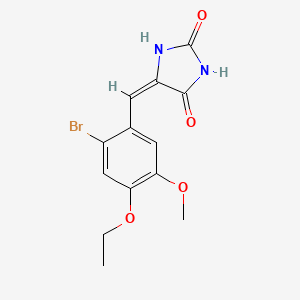

![molecular formula C18H27N5O2 B5510332 N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives involves multiple steps, including the bioisosteric replacement of indazole rings frequently associated with synthetic cannabinoids, as highlighted in a study identifying a pyrazole compound obtained from an online vendor. This compound, among others in its class, showcases the complexity and precision required in synthesizing pyrazole derivatives, involving specific routes that aid in the correct identification of the research chemical (McLaughlin et al., 2016).

Molecular Structure Analysis

Molecular structure analysis often employs spectroscopic, mass spectrometric platforms, and crystal structure analysis. For instance, the structural elucidation of a new cannabimimetic designer drug with a highly substituted pyrazole skeleton was described, utilizing NMR and MS techniques. This process highlighted the importance of predicting and observing chemical shifts for accurate molecular identification (Girreser et al., 2016).

Chemical Reactions and Properties

The chemical reactions of pyrazole derivatives often involve cyclocondensation and interactions with various reagents to produce new compounds with specific functional groups. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation, highlighting the reactivity and potential for creating diverse derivatives from pyrazole compounds (Lebedˈ et al., 2012).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a crucial role in determining the applications and handling of pyrazole derivatives. Studies that delve into the X-ray crystal structure and optical properties of novel pyrazole derivatives offer insights into their spatial structure, which is vital for understanding their physical behavior and interactions (Jiang et al., 2012).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their reactivity with other compounds, electrophilic substitution reactions, and potential for forming stable complexes, are of significant interest. Research into the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides exemplifies the chemical versatility and potential for synthesizing complex structures based on the pyrazole core (Bondarenko et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

Alkylating Nucleosides and Cytostatic Activity : Pyrazole derivatives, such as bromomethylpyrazole nucleosides, have shown significant cytostatic activity against HeLa cell cultures, indicating their potential application in cancer research and therapy (García-López, Herranz, & Alonso, 1979).

Anti-tumor Agents : Novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and identified as potential anti-tumor agents, demonstrating significant effects in mouse tumor model cancer cell lines. These findings highlight the relevance of pyrazole derivatives in the development of new cancer therapies (Nassar, Atta-Allah, & Elgazwy, 2015).

Nitric Oxide Synthase Inhibition : Pyrazoline and thiadiazoline heterocycles have been developed with inhibitory activities against two different isoforms of nitric oxide synthase, suggesting their potential application in conditions where modulation of nitric oxide synthase is beneficial (Arias et al., 2018).

Antiallergic Activities : Research into 2-alkyl-3,4-dimethylfuro[2,3-c]pyrazole-5-carboxamides and related compounds has identified derivatives with promising antiallergic effects, indicating the utility of pyrazole derivatives in developing new antiallergic medications (Huang et al., 1994).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-2-ethyl-5-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O2/c1-4-23-15(11-14(21-23)12(2)3)17(24)19-10-9-16-20-18(25-22-16)13-7-5-6-8-13/h11-13H,4-10H2,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMILEGDLAQYRGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(C)C)C(=O)NCCC2=NOC(=N2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)

![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)

![8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)

![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)

![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)

![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)